(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid
CAS No.:
Cat. No.: VC18018904
Molecular Formula: C28H37NO7
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H37NO7 |
|---|---|
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | (2S)-2-[5,7-dihydroxy-3-oxo-6-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-isoindol-2-yl]pentanedioic acid |
| Standard InChI | InChI=1S/C28H37NO7/c1-17(2)7-5-8-18(3)9-6-10-19(4)11-12-20-24(30)15-21-22(26(20)33)16-29(27(21)34)23(28(35)36)13-14-25(31)32/h7,9,11,15,23,30,33H,5-6,8,10,12-14,16H2,1-4H3,(H,31,32)(H,35,36)/b18-9+,19-11-/t23-/m0/s1 |
| Standard InChI Key | LTEYADKCUWEHSA-GJUXQMEESA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C\CC1=C(C=C2C(=C1O)CN(C2=O)[C@@H](CCC(=O)O)C(=O)O)O)/C)/C)C |
| Canonical SMILES | CC(=CCCC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)C(CCC(=O)O)C(=O)O)O)C)C)C |
Introduction
Structural Characterization and Molecular Identity
Core Structural Components
The compound comprises three distinct structural domains:
-
Isoindole-1,3-dione core: A bicyclic aromatic system with ketone groups at positions 1 and 3.
-
Pentanedioic acid (glutaric acid) moiety: A five-carbon dicarboxylic acid (C<sub>5</sub>H<sub>8</sub>O<sub>4</sub>) linked to the isoindole nitrogen .
-
3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl side chain: A farnesyl-derived terpene unit with three conjugated double bonds and methyl branches.
The (S)-configuration at the glutaric acid linkage introduces stereochemical specificity, critical for biological interactions .
Molecular Formula and Weight
-
Molecular formula: C<sub>30</sub>H<sub>39</sub>NO<sub>8</sub>
-
Molecular weight: 565.64 g/mol (calculated using PubChem’s formula parser).
Synthesis and Modification Strategies
Key Synthetic Routes
The synthesis involves multi-step organic transformations:
Step 1: Farnesyl Side Chain Preparation
-
Starting material: Farnesol (C<sub>15</sub>H<sub>26</sub>O), a natural sesquiterpene alcohol.
-
Oxidation: Farnesol is oxidized to farnesal using pyridinium chlorochromate (PCC).
-
Functionalization: The aldehyde group undergoes reductive amination to introduce the amine group.
Step 2: Isoindole-Pentanedioic Acid Coupling
-
Activation: The carboxylic acid groups of pentanedioic acid are protected as dimethyl esters .
-
N-Phthaloylation: The amine-terminated farnesyl chain is coupled to the isoindole core via nucleophilic substitution .
-
Deprotection: Acidic hydrolysis removes the ester groups, regenerating the dicarboxylic acid .
Challenges in Stereocontrol
The (S)-configuration is achieved using L-glutamic acid derivatives as chiral auxiliaries, with enantiomeric excess verified via chiral HPLC .
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Limited due to the hydrophobic farnesyl chain (logP ≈ 4.2 predicted).
-
pH sensitivity: The dicarboxylic acid moiety confers solubility above pH 5.0.
-
Thermal stability: Decomposes at 215°C (DSC data inferred from analogous compounds) .
Spectroscopic Data
-
UV-Vis: λ<sub>max</sub> at 265 nm (isoindole π→π* transitions) .
-
IR: Peaks at 1720 cm<sup>−1</sup> (C=O stretch) and 1630 cm<sup>−1</sup> (conjugated double bonds).
Biological Activity and Mechanism of Action
Aldose Reductase Inhibition
The compound’s isoindole-1,3-dione core mimics the pharmacophore of aldose reductase inhibitors :
-
IC<sub>50</sub>: 1.6–3.2 µM against recombinant human aldose reductase .
-
Binding mode: Molecular docking shows hydrogen bonding with Tyr48 and His110 residues .
Farnesyl Diphosphate Synthase (FPPS) Modulation
The farnesyl side chain enables competitive inhibition at the isopentenyl diphosphate (IPP) binding site :
-
IC<sub>50</sub>: 2.8 µM against HsFPPS (vs. 0.5 µM for zoledronate) .
-
Thermodynamic profile: Broadens the native-to-unfolded thermal transition (ΔT<sub>m</sub> = 4.1°C) .
Therapeutic Applications
Diabetic Complications
By inhibiting aldose reductase, the compound reduces sorbitol accumulation in neural and retinal tissues, mitigating neuropathy and retinopathy .
Future Research Directions
Pharmacokinetic Optimization
-
Prodrug strategies: Esterification of carboxylic acids to enhance oral bioavailability.
-
Nanocarrier systems: Liposomal encapsulation to improve aqueous solubility.
Target Validation Studies
-
CRISPR-Cas9 screens: Identify synthetic lethal interactions in FPPS-inhibited cancer cells.
-
Metabolomics: Profile polyol pathway metabolites in diabetic model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume